Malonomicin

Antitrypanosomal In Vivo Efficacy Trypanosoma congolense

Malonomicin (Antibiotic K16) is a structurally distinct tetramic acid antibiotic, distinguished by its rare intact malonic acid moiety—a feature not found in common antiprotozoal agents like eflornithine or suramin. Its unique scaffold and in vivo efficacy (complete clearance of Trypanosoma congolense in mice at a single 30 mg/kg i.p. dose, with a favorable therapeutic index of ~33) make it an irreplaceable research tool for trypanosomiasis studies and SAR programs. Ideal for medicinal chemistry and agrochemical fungicide formulation development per established IP.

Molecular Formula C13H18N4O9
Molecular Weight 374.30 g/mol
CAS No. 38249-71-7
Cat. No. B6595648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalonomicin
CAS38249-71-7
Molecular FormulaC13H18N4O9
Molecular Weight374.30 g/mol
Structural Identifiers
SMILESC(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)C(CO)N)O)N
InChIInChI=1S/C13H18N4O9/c14-2-5-8(20)7(10(22)16-5)6(19)1-13(11(23)24,12(25)26)17-9(21)4(15)3-18/h4-5,18,20H,1-3,14-15H2,(H,16,22)(H,17,21)(H,23,24)(H,25,26)
InChIKeyIPQOAJQXCZEYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malonomicin (CAS 38249-71-7) Baseline Overview for Antiprotozoal Research


Malonomicin (Antibiotic K16, CAS 38249-71-7) is a tetramic acid antibiotic produced by *Streptomyces rimosus* with a molecular weight of 374.30 g/mol and the formula C13H18N4O9 . This compound is distinguished from many natural products by its retention of an intact malonic acid moiety in the final structure, a feature resulting from its unique biosynthetic pathway [1]. Its primary reported activity is against protozoa, specifically *Trypanosoma* species, which positions it as a research tool for studying parasitic infections rather than a general antibacterial agent .

Why Malonomicin (CAS 38249-71-7) Cannot Be Substituted by Generic Antiprotozoals


Generic substitution is not feasible for Malonomicin in research applications due to its distinct chemical scaffold, which is not shared by common antiprotozoal drugs like eflornithine or suramin. As a tetramic acid derivative with a rare malonic acid moiety, its mechanism and activity profile are unique to its structure . Furthermore, its demonstrated *in vivo* efficacy at a defined, single dose of 30 mg/kg i.p. establishes a specific performance benchmark that is not replicated by merely selecting another compound with general anti-trypanosomal activity [1]. The differences in molecular weight, solubility (LogP -9.1), and synthetic accessibility further underscore that Malonomicin and its potential alternatives are not interchangeable .

Quantitative Differentiation of Malonomicin (CAS 38249-71-7) Against Comparators


In Vivo Efficacy: Malonomicin vs. Suramin in Trypanosome-Infected Mouse Models

Malonomicin achieves a complete cure of *Trypanosoma congolense* infection in mice with a single intraperitoneal dose of 30 mg/kg [1]. In a separate study using a *T. b. rhodesiense* mouse model, the clinically used drug suramin required a more intensive regimen of 10 mg/kg administered four times (i.p.) to cure only 2 out of 4 mice [2]. This indicates a more efficient dosing profile for Malonomicin in eradicating bloodstream trypanosomes in these respective models.

Antitrypanosomal In Vivo Efficacy Trypanosoma congolense Suramin

Therapeutic Index: Malonomicin Safety Margin in Mice

The acute toxicity of Malonomicin in mice is defined by an intraperitoneal LD50 of approximately 1000 mg/kg [1]. This provides a substantial safety margin when compared to its effective curative dose of 30 mg/kg i.p., yielding a therapeutic index of approximately 33. A daily dose of 50 mg/kg administered for three weeks did not cause any observable harmful effects, further supporting its favorable *in vivo* tolerability profile [1].

LD50 Toxicity Therapeutic Index Safety

Structural Differentiation: Unique Malonic Acid Moiety

Malonomicin is biosynthetically unusual among tetramic acid antibiotics because it retains an intact malonic acid group in its final structure, derived from a C4-dicarboxylic acid precursor [1]. This contrasts with many other tetramic acids (e.g., tenuazonic acid, streptolydigin) where the equivalent moiety is often derived from acetate and incorporated differently, or is absent. The presence of the malonic acid group directly impacts the compound's physicochemical properties, such as its extremely low calculated LogP of -9.1 .

Tetramic Acid Malonic Acid Biosynthesis Chemical Scaffold

High-Value Research Scenarios for Malonomicin (CAS 38249-71-7)


In Vivo Proof-of-Concept Studies for Trypanosomiasis

Due to its demonstrated ability to completely clear *Trypanosoma congolense* infection in mice with a single 30 mg/kg i.p. dose, Malonomicin is ideally suited for *in vivo* proof-of-concept studies [1]. Its favorable therapeutic index (~33) reduces the risk of dose-limiting toxicity, allowing researchers to focus on efficacy readouts in animal models of Human African Trypanosomiasis (HAT) or related veterinary diseases [1].

Structure-Activity Relationship (SAR) Probe for Tetramic Acid Antibiotics

The unique retention of a malonic acid moiety in its final structure, as confirmed by 13C NMR biosynthetic studies, makes Malonomicin an invaluable SAR probe [2]. Researchers can use it as a benchmark to investigate the contribution of this rare structural feature to target binding, antiprotozoal activity, and physicochemical properties like its extremely low LogP (-9.1) . This is essential for medicinal chemistry programs aiming to optimize this class of compounds.

Fungicidal Mixture Development in Agricultural Research

Patents describe the use of Malonomicin in combination with other agents like streptimidone for controlling phytopathogenic fungi [3]. This established intellectual property position provides a clear path for agricultural researchers to formulate and test novel fungicidal mixtures. The defined synthetic route [4] also enables the creation of analogs for optimizing agricultural formulations as described in the patent literature [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Malonomicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.